TX14(A) activates the mitogen-activated protein kinase (MAPK) pathway through a G-protein-dependent mechanism that is essential for its biological effects. In Schwann cells, TX14(A) treatment leads to the enhanced phosphorylation of ERK1 and ERK2, which is blocked by pertussis toxin, indicating the involvement of a pertussis toxin-sensitive G-protein in the signaling pathway1. This activation of the MAPK pathway is crucial for the increased synthesis of sulfatide, a component of myelin, in Schwann cells12. Additionally, TX14(A) has been shown to stimulate the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells, suggesting a broader role in cell growth and survival4.
TX14(A) has demonstrated neuroprotective effects in models of nerve injury. It promotes the expression of myelin constituents and is secreted after nerve injury, acting as a naturally occurring injury-repair protein that prevents degeneration and promotes regeneration of peripheral nerves2. In diabetic rats, impaired prosaposin secretion during nerve regeneration contributes to reduced regeneration rates, and treatment with TX14(A) improves aspects of nerve regeneration3.
TX14(A) has shown efficacy in reversing established nerve conduction disorders in diabetic models, highlighting its potential in treating diabetic neuropathy. It prevents both large and small fiber deficits and can reverse motor and sensory nerve conduction deficits5.
In prostate cancer cells, TX14(A) stimulates growth, migration, and invasion, indicating a potential role in cancer biology. The peptide activates key signaling pathways that may be fundamental to prostate development and cancer progression4.
TX14(A) has anti-allodynic properties in rat models of neuropathic pain. It can reverse thermal hyperalgesia in a partial sciatic nerve ligation model, suggesting its potential for therapeutic use in neuropathic pain syndromes710.
While not directly related to TX14(A), research on proteasome activity enhancement by small-molecule inhibitors of Usp14 indicates a broader interest in modulating protein degradation pathways, which could be relevant to the therapeutic application of neurotrophic factors like TX14(A) in neurodegenerative diseases9.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: